3,4-Dimethoxyphenylboronic acid

Übersicht

Beschreibung

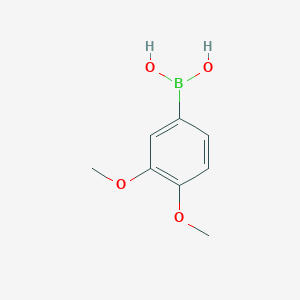

3,4-Dimethoxyphenylboronic acid is an organic compound with the molecular formula C8H11BO4. It is a white crystalline solid that is soluble in water and organic solvents such as alcohols, ethers, and esters . This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,4-Dimethoxyphenylboronic acid involves the reaction of 3,4-dimethoxyphenol with triphenylboronic acid under an inert atmosphere . The reaction typically requires specific temperature and time conditions to achieve high yields. Another method involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3), at low temperatures to prevent over-alkylation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions and the use of continuous flow reactors to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dimethoxyphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with halides in the presence of a palladium catalyst to form biaryl compounds . It can also participate in other organometallic reactions, forming complexes with metals .

Common Reagents and Conditions

Suzuki-Miyaura Reaction: Typically involves a palladium catalyst, a base (such as potassium carbonate), and a halide substrate.

Electrophilic Trapping: Uses boric esters like trimethyl borate and is performed at low temperatures to prevent over-alkylation.

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

Cross-Coupling Reactions

3,4-Dimethoxyphenylboronic acid is primarily used as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, which is crucial for synthesizing complex organic molecules.

Example Reaction :

- Substrate : 5,7-Dichloropyrido[4,3-d]pyrimidine

- Catalyst : Palladium

- Outcome : High yields of desired intermediates for pharmaceutical applications .

Synthesis of Natural Products

This compound serves as a starting material for synthesizing various natural products and alkaloids. One notable application is in the synthesis of buflavine 1, which has potential therapeutic effects.

Preparation of Glycosylphosphatidylinositols (GPIs)

This compound plays a significant role in synthesizing lipidated malarial glycosylphosphatidylinositols (GPIs), which are important for understanding malaria pathogenesis and developing vaccines .

Development of Biocatalysts

Recent studies have explored the use of this boronic acid in the development of biocatalysts for bioethanol production. The structural elucidation of glycosyl hydrolases using X-ray crystallography has been enhanced by employing this compound to understand enzyme mechanisms better .

Case Study 1: Synthesis of Biologically Active Compounds

In a study published by Winthrop University, researchers utilized this compound in conjunction with other reagents to synthesize intermediates that showed promise as anti-cancer agents. The study highlighted the efficiency of the Suzuki reaction in achieving high yields and purity of the final products .

Case Study 2: Mechanistic Studies on Enzymatic Activity

Another investigation focused on using this compound to probe the mechanisms of α-glucuronidases. By elucidating the atomic structures of these enzymes, researchers aimed to enhance their application as biocatalysts in industrial processes such as biofuel production .

Wirkmechanismus

The mechanism by which 3,4-Dimethoxyphenylboronic acid exerts its effects is primarily through its ability to form stable complexes with metals. In the Suzuki-Miyaura reaction, the boronic acid group interacts with the palladium catalyst to facilitate the formation of carbon-carbon bonds . This interaction is crucial for the cross-coupling process, enabling the efficient synthesis of biaryl compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dimethoxyphenylboronic acid: Similar in structure but differs in the position of the methoxy groups.

3,5-Dimethoxyphenylboronic acid: Another structural isomer with methoxy groups at different positions.

4-Methoxyphenylboronic acid: Contains only one methoxy group and exhibits different reactivity.

Uniqueness

3,4-Dimethoxyphenylboronic acid is unique due to its specific substitution pattern, which influences its reactivity and the types of products it can form. Its dual methoxy groups provide distinct electronic properties that make it particularly useful in certain cross-coupling reactions .

Biologische Aktivität

3,4-Dimethoxyphenylboronic acid (DMPBA) is a boronic acid derivative that has garnered attention in various fields of biomedical research due to its significant biological activities. This article synthesizes current knowledge regarding its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₁BO₄ and features a phenyl group substituted with two methoxy groups and a boronic acid functional group. Its structure allows for interactions with various biological molecules, making it a valuable compound in medicinal chemistry.

Biological Activity Overview

DMPBA exhibits a range of biological activities, primarily through its role as an inhibitor in various enzymatic pathways. The following sections detail specific activities and their implications.

1. Antiviral Activity

DMPBA has been investigated for its antiviral properties, particularly as an inhibitor of cyclin G-associated kinase (GAK), which is involved in the life cycle of several viruses including dengue virus (DENV) and Ebola virus (EBOV). A study demonstrated that DMPBA could effectively inhibit GAK activity, leading to reduced viral replication in murine models. The compound displayed an IC₅₀ value of approximately 51 nM against GAK, indicating potent inhibitory effects .

2. Anticancer Potential

The compound has also shown promise in cancer research. DMPBA's ability to inhibit GAK is particularly relevant as GAK is implicated in various cancers. In vitro studies have indicated that DMPBA can reduce cell viability in osteosarcoma and prostate cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Table 1: Summary of Biological Activities of DMPBA

| Activity Type | Target/Mechanism | IC₅₀ Value | Reference |

|---|---|---|---|

| Antiviral | GAK (DENV, EBOV) | 51 nM | |

| Anticancer | Various cancer cell lines | Varies | |

| Enzyme Inhibition | Polyketide synthase | Not specified |

The biological activity of DMPBA can be attributed to several mechanisms:

- Enzyme Inhibition : DMPBA acts as a reversible inhibitor for enzymes such as GAK, which plays a crucial role in viral replication and cell cycle regulation.

- Interaction with Cellular Pathways : The compound's boronic acid moiety allows it to form reversible covalent bonds with diols present in biomolecules, influencing various signaling pathways.

Case Study 1: Antiviral Efficacy Against DENV

In a preclinical study, DMPBA was administered to mice infected with DENV. The results indicated a significant reduction in viremia and improved survival rates compared to untreated controls. This study highlights the potential of DMPBA as a candidate for developing broad-spectrum antiviral agents targeting GAK .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the effects of DMPBA on prostate cancer cell lines. Treatment with varying concentrations of DMPBA resulted in dose-dependent decreases in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased markers of apoptosis, supporting its potential use as an anticancer agent .

Safety and Toxicity Profile

The safety profile of DMPBA has been evaluated through various toxicity assays. Preliminary data suggest low cytotoxicity towards normal human cells at therapeutic concentrations; however, further studies are necessary to fully characterize its safety profile across different biological systems .

Eigenschaften

IUPAC Name |

(3,4-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVDPBFUMYUKPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370452 | |

| Record name | 3,4-Dimethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122775-35-3 | |

| Record name | 3,4-Dimethoxyphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122775-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethoxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3,4-Dimethoxyphenylboronic acid in the synthesis of Ficusnotin E?

A1: this compound acts as a nucleophilic reagent in the ruthenium-catalyzed conjugate addition reaction. This reaction is crucial for forming the key carbon-carbon bond that links the 3,4-dimethoxyphenyl group to the butanone scaffold, ultimately leading to the formation of Ficusnotin E [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.